1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-amine
Overview
Description
1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-amine is a useful research compound. Its molecular formula is C14H13N3O and its molecular weight is 239.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally similar to urapidil , which is known to target the 5HT-1A receptor . This receptor plays a crucial role in regulating blood pressure and heart rate .
Mode of Action
Urapidil is known to activate the 5HT-1A receptor , resulting in central antihypertensive activity . This unique mechanism allows Urapidil to lower peripheral blood pressure without affecting the heart rate .
Biochemical Pathways
It is likely that it influences pathways related toblood pressure regulation and heart rate control , given its potential similarity to Urapidil .
Pharmacokinetics
The corresponding area under the curve (AUC 0-∞) was 159.3 μg.min/ml, the total blood clearance (Cl) was 158.3 ml/min and the volume of distribution (V d) was 5.2 l .
Result of Action
Based on its potential similarity to urapidil, it may have acentral antihypertensive activity . This could result in a decrease in peripheral blood pressure without affecting the heart rate .
Biochemical Analysis
Cellular Effects
1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-amine has been shown to affect various types of cells and cellular processes. In cancer cells, for instance, it can induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase pathways . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter gene expression by modulating transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For example, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are critical for signal transduction . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can be used to study its therapeutic potential. At high doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The interaction with cofactors such as NADPH is crucial for these metabolic reactions. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ABC transporters, which are known to play a role in drug resistance . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound has been found to localize in the cytoplasm and nucleus, where it can exert its effects on cellular processes . The presence of specific targeting signals, such as nuclear localization signals, can direct the compound to the nucleus, where it can interact with DNA and transcription factors.
Properties
IUPAC Name |
1-(2-methoxyphenyl)benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-18-13-9-5-4-8-12(13)17-11-7-3-2-6-10(11)16-14(17)15/h2-9H,1H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERCHBBBCBRXPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.